molecular formula C6H7ClO2 B11791637 1-(5-Chlorofuran-2-yl)ethanol

1-(5-Chlorofuran-2-yl)ethanol

Cat. No.: B11791637
M. Wt: 146.57 g/mol
InChI Key: IZZJQEAJJKUCKZ-UHFFFAOYSA-N
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Description

1-(5-Chlorofuran-2-yl)ethanol is an organic compound characterized by the presence of a furan ring substituted with a chlorine atom at the 5-position and an ethanol group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chlorofuran-2-yl)ethanol typically involves the chlorination of furan followed by the introduction of an ethanol group. One common method includes the reaction of 5-chlorofuran with ethylene oxide in the presence of a catalyst to yield this compound. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chlorofuran-2-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the chlorine atom, yielding a furan-2-yl ethanol derivative.

    Substitution: The chlorine atom can be substituted with other functional groups, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) can be used to replace the chlorine atom.

Major Products:

    Oxidation: 5-Chlorofuran-2-carboxylic acid or 5-chlorofuran-2-carbaldehyde.

    Reduction: Furan-2-yl ethanol.

    Substitution: 1-(5-Aminofuran-2-yl)ethanol or 1-(5-Mercaptofuran-2-yl)ethanol.

Scientific Research Applications

1-(5-Chlorofuran-2-yl)ethanol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways involving furan derivatives.

    Medicine: Research is ongoing to explore its potential as an antimicrobial agent due to its structural similarity to other biologically active furan derivatives.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 1-(5-Chlorofuran-2-yl)ethanol exerts its effects is primarily through its interaction with biological macromolecules. The furan ring can participate in π-π stacking interactions with aromatic amino acids in proteins, while the ethanol group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

    Furan-2-yl ethanol: Lacks the chlorine substituent, resulting in different reactivity and biological activity.

    5-Chlorofuran-2-carboxylic acid: Contains a carboxylic acid group instead of an ethanol group, leading to different chemical properties and applications.

    1-(5-Bromofuran-2-yl)ethanol: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and interactions.

Uniqueness: 1-(5-Chlorofuran-2-yl)ethanol is unique due to the presence of both a chlorine atom and an ethanol group, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial processes.

Properties

Molecular Formula

C6H7ClO2

Molecular Weight

146.57 g/mol

IUPAC Name

1-(5-chlorofuran-2-yl)ethanol

InChI

InChI=1S/C6H7ClO2/c1-4(8)5-2-3-6(7)9-5/h2-4,8H,1H3

InChI Key

IZZJQEAJJKUCKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(O1)Cl)O

Origin of Product

United States

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